molecular formula C8H8F3NO2S2 B6167320 4-methyl-N-[(trifluoromethyl)sulfanyl]benzene-1-sulfonamide CAS No. 1045822-03-4

4-methyl-N-[(trifluoromethyl)sulfanyl]benzene-1-sulfonamide

Cat. No.: B6167320
CAS No.: 1045822-03-4
M. Wt: 271.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[(trifluoromethyl)sulfanyl]benzene-1-sulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with trifluoromethylthiolating agents. One common method includes the use of trifluoromethylthiolating reagents such as trifluoromethanesulfonamide in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar reagents and conditions but optimized for higher yields and purity. The process often includes steps like recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[(trifluoromethyl)sulfanyl]benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

4-methyl-N-[(trifluoromethyl)sulfanyl]benzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methyl-N-[(trifluoromethyl)sulfanyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-[(trifluoromethyl)phenyl]benzene-1-sulfonamide
  • N-methyl-N-tosyl trifluoromethanesulfenamide
  • Trifluoromethanesulfonamide

Uniqueness

4-methyl-N-[(trifluoromethyl)sulfanyl]benzene-1-sulfonamide is unique due to its specific combination of a trifluoromethyl group and a sulfanyl group attached to a benzene sulfonamide structure. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications .

Properties

CAS No.

1045822-03-4

Molecular Formula

C8H8F3NO2S2

Molecular Weight

271.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.